molecular formula C16H18N4OS B2864219 2,4-dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,3-thiazole-5-carboxamide CAS No. 1795410-29-5

2,4-dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,3-thiazole-5-carboxamide

Cat. No.: B2864219
CAS No.: 1795410-29-5
M. Wt: 314.41
InChI Key: SVJJHGYYLIWEJR-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine moiety linked to a thiazole carboxamide group. The compound’s potential biological activities make it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, which is then functionalized to introduce the propyl linker. The final step involves coupling this intermediate with 2,4-dimethylthiazole-5-carboxylic acid under amide bond-forming conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, process chemistry techniques such as continuous flow synthesis may be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,4-dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of the pyrrolo[2,3-b]pyridine and thiazole carboxamide moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

2,4-Dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition combining a thiazole moiety with a pyrrolo[2,3-b]pyridine, which may confer diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following components:

  • Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
  • Pyrrolo[2,3-b]pyridine moiety : A bicyclic structure that incorporates nitrogen atoms, enhancing its interaction with biological targets.

Molecular Formula : C16H18N4OS
Molecular Weight : Approximately 318.41 g/mol

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities. Key findings include:

Anticancer Activity

Studies have shown that derivatives of thiazoles and pyrroles possess significant anticancer properties. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. The compound's potential as an anticancer agent may be attributed to its ability to inhibit specific kinases involved in tumor growth.

CompoundCell Line TargetedIC50 Value (µM)Reference
This compoundA549 (Lung)TBD
Similar Thiazole DerivativeMDA-MB-436 (Breast)17.4

Antimicrobial and Antifungal Properties

Compounds with thiazole and pyrrole structures have demonstrated antimicrobial and antifungal activities. The presence of the thiazole ring is particularly noted for its efficacy against various pathogens.

CompoundActivity TypeReference
Thiazole DerivativeAntimicrobial
Pyrrole DerivativeAntifungal

Kinase Inhibition

The compound may also act as a kinase inhibitor. Kinases play crucial roles in signaling pathways related to cell growth and proliferation. Inhibiting these enzymes can lead to reduced cancer cell viability.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific protein targets involved in cell signaling pathways:

  • Inhibition of SGK-1 Kinase : Similar compounds have shown effectiveness in inhibiting SGK-1 kinase activity, which is implicated in various diseases including cancer and metabolic disorders .

Pharmacokinetics

The pharmacokinetic profile of the compound suggests good stability at room temperature and potential bioavailability. Further studies are required to assess absorption, distribution, metabolism, and excretion (ADME) characteristics.

Properties

IUPAC Name

2,4-dimethyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-11-14(22-12(2)19-11)16(21)18-8-4-9-20-10-6-13-5-3-7-17-15(13)20/h3,5-7,10H,4,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJJHGYYLIWEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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